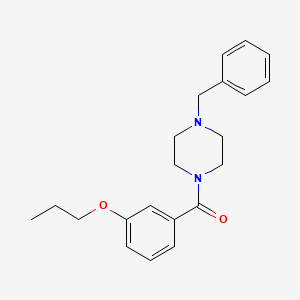

![molecular formula C26H21FN2O4S B4627126 ethyl 4-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4627126.png)

ethyl 4-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiazolidinone compounds involves key steps like condensation, cyclization, and substitution reactions. For example, Spoorthy et al. (2021) describe the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates through a multi-step process involving initial condensation followed by reaction with mercapto acetic acid and subsequent condensation with substituted phenyl phosphoro dichloridates (Spoorthy, Kumar, Rani, & Ravindranath, 2021). This process highlights the complexity and versatility in synthesizing thiazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, including the target compound, features a central thiazolidine ring that can engage in various chemical interactions due to its heteroatoms. Yeong et al. (2018) analyzed the crystal structure of a related compound, emphasizing the importance of hydrogen bonding in the crystal packing of these molecules (Yeong, Chia, Quah, & Tan, 2018). These structural insights are crucial for understanding the compound's reactivity and potential binding mechanisms in biological systems.

Chemical Reactions and Properties

Thiazolidinone derivatives undergo a variety of chemical reactions, including nucleophilic substitution and cycloaddition, to form a wide range of functionalized molecules. The reactivity of the thiazolidine ring, influenced by the electron-withdrawing or electron-donating nature of substituents, enables the synthesis of compounds with diverse chemical properties. Mahmoud et al. (2011) discussed reactions of thiazolidinone derivatives leading to the formation of imidazolidinones and other heterocycles, showcasing the compound's versatility (Mahmoud, Madkour, El‐Bordany, & Soliman, 2011).

Wissenschaftliche Forschungsanwendungen

GPIIb/IIIa Integrin Antagonists Development

This compound has been instrumental in the development of GPIIb/IIIa integrin antagonists, acting as a fibrinogen receptor antagonist. With the introduction of trisubstituted beta-amino acid residues and amidinobenzoyl modifications, researchers have developed potent oral agents for antithrombotic treatment, particularly beneficial in the acute phase of thrombotic events. The modifications on the amidino group with a cyclic secondary amine, specifically thiazolidine, significantly enhance oral availability and exhibit rapid onset but short-duration antiplatelet action, suggesting therapeutic potential for acute-phase treatments (Hayashi et al., 1998).

Antibacterial Activity

Another area of application is the synthesis and evaluation of derivatives for their antibacterial activity. Research has synthesized derivatives like 4-thioureidobenzoic acid, which upon further chemical reactions, yield compounds with significant activity against both gram-negative and gram-positive bacteria. This demonstrates the compound's utility in developing new antibacterial agents, addressing the need for novel treatments against resistant bacterial strains (Dabholkar & Tripathi, 2011).

Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives

Research into the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives showcases the compound's versatility in chemical synthesis. By reacting with substituted benzaldehydes, researchers have developed a method to produce 5-arylmethylidene derivatives. This process highlights the compound's role in synthesizing new chemical entities, potentially useful in various pharmacological and material science applications (Tverdokhlebov et al., 2005).

Antimicrobial and Docking Studies

The compound's derivatives have been synthesized and evaluated for antimicrobial activity, with some studies also incorporating docking studies to understand the molecular interactions at play. Such research not only highlights the antimicrobial potential of these compounds but also provides insights into their mechanism of action at the molecular level, contributing to the design of more effective antimicrobial agents (Spoorthy et al., 2021).

Eigenschaften

IUPAC Name |

ethyl 4-[(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4S/c1-2-32-25(31)18-9-11-20(12-10-18)29-24(30)23(34-26(29)28)15-17-7-13-21(14-8-17)33-16-19-5-3-4-6-22(19)27/h3-15,28H,2,16H2,1H3/b23-15-,28-26? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTUIQJUPRDYTQ-KAJIUBQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)SC2=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4F)/SC2=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(5Z)-5-({4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-2-imino-4-oxo-1,3-thiazolidin-3-YL]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

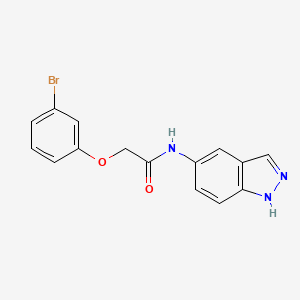

![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)

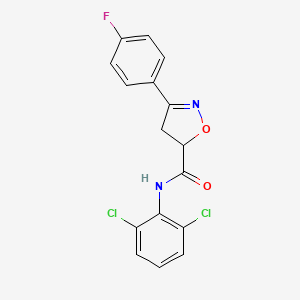

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)

![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B4627070.png)

![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4627079.png)

![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)

![2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627090.png)

![methyl 3-chloro-6-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4627112.png)

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)

![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)